Zolpidem Carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

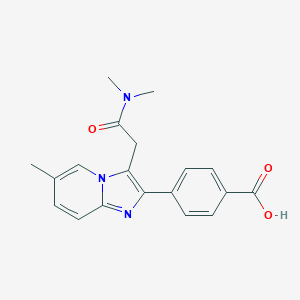

4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148941 | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-65-6 | |

| Record name | Zolpidem carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolpidem carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLPIDEM CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Zolpidem Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Zolpidem Carboxylic Acid (ZCA), with the IUPAC name 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid, is the primary and pharmacologically inactive metabolite of the widely prescribed hypnotic agent, zolpidem.[1][2] Its detection and quantification in biological matrices are of paramount importance in clinical and forensic toxicology, as well as in pharmacokinetic studies of the parent drug.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its structural and physicochemical characteristics, spectral data, and metabolic pathway. Furthermore, this guide details established analytical methodologies for its quantification and outlines a conceptual framework for its chemical synthesis, offering a valuable resource for professionals in drug development and analysis.

Introduction: The Significance of a Metabolite

Zolpidem, a non-benzodiazepine hypnotic, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4.[1] This metabolic process leads to the formation of several metabolites, with this compound being the most abundant.[1] Unlike its parent compound, this compound does not exhibit significant pharmacological activity at the GABA-A receptor.[1] However, its longer detection window in biological fluids, such as urine, makes it a crucial biomarker for assessing zolpidem intake and compliance.[3][4] A thorough understanding of its chemical properties is therefore essential for the development of robust and sensitive analytical methods required in clinical monitoring and forensic investigations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for designing appropriate analytical methodologies, including extraction, chromatography, and detection techniques.

| Property | Value | Source(s) |

| IUPAC Name | 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | [5] |

| Molecular Formula | C₁₉H₁₉N₃O₃ | [5] |

| Molecular Weight | 337.37 g/mol | [5] |

| CAS Number | 109461-65-6 | [5] |

| Appearance | Off-white solid | [6] |

| Melting Point | >200 °C (decomposition) | [6] |

| Solubility | Slightly soluble in Methanol (with heating) and DMSO. | [6] |

| Predicted pKa | 3.18 ± 0.10 | [6] |

Spectroscopic Profile

The spectroscopic signature of this compound is fundamental for its unequivocal identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the cornerstone for the sensitive and specific quantification of this compound in complex biological matrices.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is typically observed at m/z 338.1.[7]

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion of this compound is characterized by the loss of the dimethylamine group (-N(CH₃)₂), resulting in a significant product ion.[8] Further fragmentation can occur, providing multiple reaction monitoring (MRM) transitions for highly selective quantification. For instance, a common quantifier transition is 338.1 → 265.0, with a qualifier transition of 338.1 → 293.0.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by key absorption bands corresponding to its functional groups. Expected prominent peaks would include:

-

O-H stretch of the carboxylic acid group (a broad band around 2500-3300 cm⁻¹).

-

C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

-

C=O stretch of the amide (around 1630-1680 cm⁻¹).

-

C-N stretches and aromatic C=C stretching vibrations in the fingerprint region.

Metabolic Genesis

The formation of this compound from its parent drug, zolpidem, is a critical pathway in its biotransformation.

Caption: Metabolic pathway of zolpidem to this compound.

The primary metabolic routes for zolpidem involve oxidation of the methyl groups on both the phenyl and imidazopyridine rings.[1] The initial hydroxylation is primarily catalyzed by CYP3A4, with minor contributions from CYP1A2 and CYP2D6, to form hydroxymethyl intermediates.[1] These alcohol derivatives are then rapidly oxidized by alcohol and aldehyde dehydrogenases to the corresponding carboxylic acids, with the phenyl-4-carboxylic acid derivative being the major product.[1]

Methodologies for Analysis

The quantification of this compound in biological samples is predominantly achieved through chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.

Experimental Protocol: Quantification of this compound in Urine

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., Zolpidem-d6 Carboxylic Acid).

-

Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Wash the cartridge with a non-polar solvent to remove interferences.

-

Elute the analyte and internal standard with a basic organic solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 5 mM Ammonium Acetate in water.

-

Mobile Phase B: 5 mM Ammonium Acetate in 60:40 Methanol:Acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing over time to elute the analyte.

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 20°C.[7]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: 338.1 → 265.0 (Quantifier), 338.1 → 293.0 (Qualifier).[7]

-

Internal Standard (Zolpidem-d6 Carboxylic Acid): Monitor appropriate transitions.

-

-

Causality in Experimental Choices:

-

Solid-Phase Extraction: This is crucial for removing matrix components from urine that can interfere with the analysis and cause ion suppression in the mass spectrometer.

-

Reversed-Phase Chromatography: The use of a C18 column provides good retention and separation of the moderately polar this compound from other urinary components.

-

Tandem Mass Spectrometry (MS/MS): The selection of specific precursor-to-product ion transitions in MRM mode ensures a high degree of certainty in the identification and quantification of the analyte, minimizing the risk of false positives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, although it necessitates a derivatization step to increase the volatility of the analyte.

Experimental Protocol: Quantification of this compound in Hair

-

Sample Preparation:

-

Decontaminate and pulverize hair samples.

-

Extract the analyte using an appropriate solvent.

-

Purify the extract.

-

Derivatization: React the extract with a derivatizing agent such as hexafluoroisopropanol and heptafluorobutyric anhydride to convert the carboxylic acid to a more volatile ester.[9]

-

-

Chromatographic and Detection Conditions:

-

GC Column: A suitable capillary column for drug analysis.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

MS Ionization: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or tandem MS.[9]

-

Rationale for Derivatization: The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in the hot GC injection port. Derivatization to an ester masks the polar functional group, increasing volatility and improving chromatographic performance.

Chemical Synthesis Pathway

While this compound is primarily formed through metabolism, a conceptual synthetic route can be designed for the preparation of analytical standards and for further research. A plausible approach would involve a multi-step synthesis culminating in the formation of the imidazo[1,2-a]pyridine core with the pre-functionalized benzoic acid moiety.

Caption: Conceptual synthetic pathway for this compound.

A potential synthetic strategy could involve the condensation of a substituted 2-aminopyridine with an α-haloketone derivative of benzoic acid to form the core imidazo[1,2-a]pyridine structure. Subsequent functionalization at the 3-position to introduce the N,N-dimethylacetamide side chain would lead to the final product. The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported and could be adapted for this purpose.[10][11]

Toxicological Significance

This compound is considered pharmacologically inactive and its presence in biological samples is primarily an indicator of zolpidem exposure.[1] High concentrations of this compound, particularly in the absence of the parent drug, can suggest a longer time since administration.[3] This information is critical in forensic investigations, especially in cases of drug-facilitated crimes.

Conclusion

This compound, as the principal metabolite of zolpidem, holds significant importance in the fields of clinical and forensic toxicology. This in-depth technical guide has provided a comprehensive examination of its chemical properties, including its physicochemical characteristics, spectroscopic profile, and metabolic formation. The detailed analytical methodologies presented, particularly LC-MS/MS, offer robust and reliable means for its quantification in biological matrices. While a dedicated synthetic route for this compound requires further exploration, the conceptual framework provided serves as a foundation for future research. A thorough understanding of the chemical intricacies of this metabolite is indispensable for accurate interpretation of toxicological findings and for advancing research in drug metabolism and pharmacokinetics.

References

- Green Chem. 2013, 15, 635.

- Lewis, J. H., & Vine, J. H. (2007). A simple and rapid method for the identification of this compound in urine. Journal of analytical toxicology, 31(4), 195–199.

- Kim, J. Y., et al. (2021). Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry.

- Feng, X., et al. (2018). Zolpidem and this compound Results from Medication Monitoring. Journal of analytical toxicology, 42(7), 491–495.

- Major Metabolites of Zolpidem: Expeditious Synthesis and Mass Spectra. (2006). Chemical & Pharmaceutical Bulletin, 54(9), 1318-1321.

- Yamaguchi, K., et al. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 40(1), 134-145.

-

Qualitative analysis of zolpidem and its metabolites M-1 to M-4 in human blood and urine using liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molecules, 27(19), 6527.

-

SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists. [Link]

-

This compound. PubChem. [Link]

- Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. (2022). RSC Advances, 12(33), 21356-21368.

- Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260.

- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 216-224.

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Chemistry Proceedings, 10(1), 28.

-

Zolpidem. PubChem. [Link]

- A Simple and Rapid Method for the Identification of this compound in Urine. (2007). Journal of Analytical Toxicology, 31(4), 195-199.

- Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. (2019). Drug Testing and Analysis, 11(8), 1152-1158.

- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). Journal of Medicinal Chemistry, 66(1), 1-38.

Sources

- 1. ark-tdm.com [ark-tdm.com]

- 2. soft-tox.org [soft-tox.org]

- 3. Zolpidem phenyl-4-carboxylic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. researchgate.net [researchgate.net]

- 5. Zolpidem-d6 Phenyl-4-carboxylic Acid | C19H19N3O3 | CID 46783281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. rsc.org [rsc.org]

- 9. Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]

- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]

A Guide to the Synthesis of Zolpidem Carboxylic Acid: Pathways and Protocols

Introduction

Zolpidem carboxylic acid, chemically known as 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid, is a principal metabolite of the widely prescribed hypnotic agent, zolpidem.[1][2][3] In the realm of pharmaceutical sciences, this compound is of significant interest not only for its role in pharmacokinetic and metabolic studies but also as a key intermediate in various synthetic routes for zolpidem and its analogues.[4][5] This guide provides an in-depth exploration of the prevalent synthetic pathways leading to this compound, offering detailed experimental protocols and insights into the chemical principles that underpin these methodologies. The content herein is curated for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly approached via two main strategies: the hydrolysis of a suitable zolpidem precursor or the direct hydrolysis of zolpidem itself. The choice of pathway often depends on the starting materials, desired scale, and overall synthetic scheme for related compounds.

Pathway 1: Hydrolysis of a Cyanomethyl Intermediate

A robust and frequently employed method involves the synthesis of a cyanomethyl intermediate, specifically 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile, followed by its hydrolysis to the target carboxylic acid.[4][5] This pathway is advantageous as it builds the acetic acid side chain from a stable and accessible precursor.

The overall transformation is depicted in the workflow below:

Caption: Synthesis of this compound via a Cyanomethyl Intermediate.

Rationale for Experimental Choices:

-

Formation of the Imidazopyridine Core: The initial step involves the condensation of 2-amino-5-methylpyridine with a bromo- or chloroacetophenone derivative. This is a classic Hantzsch-type reaction for the formation of the imidazo[1,2-a]pyridine scaffold, providing a high-yielding and reliable method to construct the core structure.

-

Introduction of the Cyanomethyl Group: The cyanomethyl group is typically introduced at the 3-position of the imidazopyridine ring. This can be achieved through various methods, including a Mannich-type reaction to introduce a dimethylaminomethyl group, followed by quaternization and displacement with a cyanide salt.[4][5] The choice of a cyanide source, such as sodium cyanide, is driven by its nucleophilicity and efficiency in displacing leaving groups.

-

Hydrolysis of the Nitrile: The final step is the hydrolysis of the nitrile (cyanomethyl) group to a carboxylic acid. This can be accomplished under either acidic or basic conditions. Alkaline hydrolysis, often using potassium hydroxide in an alcoholic solvent, is frequently preferred as it tends to minimize side reactions and degradation of the imidazopyridine core.[4][5] The reaction proceeds via the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the final carboxylic acid.

This protocol is a synthesized representation of procedures described in the literature.[4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile (1 equivalent) in a mixture of ethanol and water.

-

Addition of Base: To the suspension, add potassium hydroxide (a suitable excess, typically 3-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. If necessary, remove the organic solvent under reduced pressure.

-

Acidification: Cool the aqueous residue in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.[6]

-

Precipitation and Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Pathway 2: Direct Hydrolysis of Zolpidem

A more direct, albeit potentially less common in a manufacturing context, route to this compound is the hydrolysis of zolpidem itself. This method is particularly useful for generating the metabolite standard for analytical purposes.

Caption: Direct Hydrolysis of Zolpidem to this compound.

Rationale for Experimental Choices:

-

Acid-Catalyzed Hydrolysis: The amide bond in zolpidem is relatively stable, requiring strong acidic conditions for hydrolysis. The use of a concentrated mineral acid, such as 6N hydrochloric acid, and elevated temperatures (reflux) provides the necessary energy to drive the reaction to completion.[7]

-

Workup and pH Adjustment: Following hydrolysis, the reaction mixture is cooled and the pH is carefully adjusted. The isoelectric point of this compound is around pH 6.5, and adjusting the pH to this value maximizes its precipitation from the aqueous solution, thereby facilitating its isolation.[7]

This protocol is based on a published method.[7]

-

Reaction Setup: Dissolve zolpidem (1 equivalent) in 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours. Monitor the reaction for completion.

-

Cooling and pH Adjustment: Upon completion, cool the reaction mixture to 0°C in an ice bath. Slowly add a 20% sodium hydroxide solution to adjust the pH to 6.5.

-

Isolation: A white solid of this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data Summary

| Pathway | Key Reagents | Typical Yield | Reference(s) |

| Hydrolysis of Cyanomethyl Intermediate | Potassium Hydroxide, Ethanol/Water | ~80% | [8] |

| Direct Hydrolysis of Zolpidem | 6N Hydrochloric Acid, Sodium Hydroxide | ~94% | [7] |

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice between the hydrolysis of a cyanomethyl intermediate and the direct hydrolysis of zolpidem will depend on the specific context of the research or development program. The protocols and rationales provided in this guide are intended to equip scientists with the necessary knowledge to confidently and efficiently produce this important compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc, 2009(2), 315-320.

- Sumalatha, Y., Pratap Reddy, P., Ranga Reddy, T., & Satyanarayana, B. (2009). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkivoc, 2009(11), 142-150.

-

Wolinska, E., Staszewska-Krajewska, O., & Stanczak, A. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169. [Link]

-

Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]

-

ResearchGate. (n.d.). Synthesis of zolpidem in different routes. Retrieved from [Link]

- Google Patents. (2010). WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.

-

Arkivoc. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. [Link]

-

Gunn, D. et al. (2018). Zolpidem and this compound Results from Medication Monitoring. Journal of Analytical Toxicology, 42(7), 491-495. [Link]

- Google Patents. (2007). US20070027180A1 - Process for preparing zolpidem.

-

Kudo, K., et al. (2022). Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems, and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(2), 164-173. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. unitedchem.com [unitedchem.com]

- 3. Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography--Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. jocpr.com [jocpr.com]

- 6. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide. - Google Patents [patents.google.com]

- 7. 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the In Vitro Metabolism of Zolpidem to Zolpidem Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolpidem, a widely prescribed hypnotic agent, undergoes extensive metabolism in the liver, primarily converting to inactive metabolites, including zolpidem carboxylic acid. Understanding the in vitro metabolic pathways of zolpidem is crucial for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and overall safety profile. This guide provides a comprehensive overview of the enzymatic processes involved in the transformation of zolpidem to its carboxylic acid metabolite. We will delve into the roles of Cytochrome P450 (CYP) and aldehyde oxidase (AO) enzymes, detail experimental protocols using human liver microsomes and recombinant enzymes, and discuss analytical methodologies for metabolite quantification. This document is intended to serve as a technical resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.

Introduction: The Metabolic Fate of Zolpidem

Zolpidem, an imidazopyridine derivative, is a short-acting non-benzodiazepine hypnotic used for the treatment of insomnia.[1] Its therapeutic efficacy and safety are significantly influenced by its metabolic clearance. The primary route of zolpidem biotransformation involves oxidation of the methyl groups on the phenyl and imidazopyridine rings, leading to the formation of alcohol intermediates.[2][3] These alcohol metabolites are then rapidly oxidized to their corresponding carboxylic acids, which are pharmacologically inactive.[2] The predominant metabolite found in urine is zolpidem phenyl-4-carboxylic acid (ZCA).[4][5]

The conversion of zolpidem to its carboxylic acid metabolite is a two-step process, primarily occurring in the liver. The initial hydroxylation is the rate-limiting step and is mediated by various Cytochrome P450 enzymes.[6] The subsequent oxidation of the alcohol intermediate to the carboxylic acid is a rapid conversion.[2] A thorough understanding of this metabolic cascade is essential for several aspects of drug development, including:

-

Predicting In Vivo Clearance: In vitro metabolism data can be extrapolated to predict the in vivo clearance and half-life of zolpidem.

-

Assessing Drug-Drug Interaction Potential: Identifying the specific enzymes responsible for zolpidem metabolism allows for the prediction of potential interactions with co-administered drugs that may inhibit or induce these enzymes.[7]

-

Understanding Inter-Individual Variability: Genetic polymorphisms in metabolizing enzymes can lead to significant inter-individual differences in zolpidem metabolism, affecting both efficacy and adverse event profiles.

This guide will focus on the in vitro methodologies used to elucidate the metabolic pathway of zolpidem to its carboxylic acid derivative.

Enzymatic Pathways: The Key Players in Zolpidem Metabolism

The biotransformation of zolpidem to this compound is a multi-enzyme process. The initial oxidative step is primarily carried out by the Cytochrome P450 superfamily of enzymes, while the subsequent dehydrogenation is facilitated by cytosolic enzymes.

Phase I Metabolism: The Role of Cytochrome P450 Isoforms

The initial hydroxylation of zolpidem is a critical step in its metabolism and is predominantly mediated by several CYP450 isoforms.[1] In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the key contributors.[8][9]

-

CYP3A4: This is the principal enzyme responsible for the metabolism of zolpidem, accounting for approximately 61% of its clearance.[7][8][9] It catalyzes the hydroxylation of the methyl group on the phenyl moiety.[2]

-

CYP2C9: This isoform also plays a significant role, contributing to about 22% of zolpidem's metabolism.[7][8][9]

-

CYP1A2: This enzyme is responsible for approximately 14% of the metabolic clearance of zolpidem.[7][8][9]

-

CYP2D6 and CYP2C19: These enzymes make minor contributions to zolpidem metabolism, each accounting for less than 3%.[7][8]

The relative contributions of these enzymes have been determined through kinetic studies with individual expressed cytochromes and inhibition studies using specific chemical inhibitors in human liver microsomes.[8] For instance, ketoconazole, a potent CYP3A4 inhibitor, significantly reduces the formation of zolpidem metabolites in vitro.[8]

Subsequent Oxidation to Carboxylic Acid

Following the initial hydroxylation by CYP enzymes, the resulting alcohol intermediates undergo rapid conversion to their corresponding carboxylic acids.[2] While the specific enzymes responsible for this second step are not as extensively characterized as the CYPs, it is generally accepted that cytosolic aldehyde dehydrogenases (ALDHs) and potentially alcohol dehydrogenases (ADHs) are involved. The rapid nature of this conversion suggests that the initial hydroxylation is the rate-determining step in the overall metabolic clearance of zolpidem.[6]

In Vitro Experimental Models and Protocols

To study the in vitro metabolism of zolpidem, several experimental systems can be employed, each with its own advantages and limitations.[10][11] The choice of system depends on the specific research question being addressed.

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP450 enzymes.[12][13] They are a widely used and cost-effective model for studying Phase I metabolism.[14]

Experimental Protocol for Zolpidem Metabolism in HLMs:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Zolpidem (at various concentrations to determine enzyme kinetics)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a required cofactor for CYP450 activity.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Quantification:

-

Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining zolpidem and the formed this compound.[15]

-

Recombinant Human CYP Enzymes

Recombinant enzymes are produced by expressing the cDNA of a single CYP isoform in a host system, such as insect cells or bacteria.[16][17] This allows for the investigation of the specific contribution of each enzyme to the metabolism of a drug without interference from other enzymes.[18]

Experimental Protocol for Zolpidem Metabolism with Recombinant CYPs:

The protocol is similar to that for HLMs, with the key difference being the use of a specific recombinant CYP enzyme instead of the microsomal pool. This allows for the determination of the kinetic parameters (Km and Vmax) for each individual enzyme.

Table 1: Comparison of In Vitro Metabolism Systems

| Feature | Human Liver Microsomes (HLMs) | Recombinant CYP Enzymes |

| Enzyme Composition | Contains a mixture of CYP and other drug-metabolizing enzymes.[13] | Contains a single, specific CYP isoform.[16] |

| Primary Use | Overall metabolic stability, metabolite identification, reaction phenotyping.[12][13] | Determining the role of a specific enzyme, enzyme kinetics.[16][18] |

| Advantages | More physiologically relevant enzyme profile, cost-effective.[14] | Unambiguous identification of the role of a single enzyme.[16] |

| Limitations | Cannot definitively assign a metabolic pathway to a single enzyme. | Lacks the complexity of the native cellular environment. |

Analytical Methodologies for Metabolite Quantification

Accurate and sensitive analytical methods are essential for quantifying zolpidem and its metabolites in in vitro samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[15]

Key aspects of a typical LC-MS/MS method include:

-

Sample Preparation: Simple protein precipitation with an organic solvent is often sufficient for in vitro samples.[19]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate zolpidem from its more polar carboxylic acid metabolite.[15][20]

-

Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Alternative analytical methods, such as UV spectrophotometry, have also been developed for the determination of zolpidem, but they may lack the sensitivity and specificity required for metabolite analysis in complex biological matrices.[21]

Data Analysis and Interpretation

The data generated from in vitro metabolism studies can be used to determine several key parameters:

-

Metabolic Stability: The rate of disappearance of the parent drug (zolpidem) over time is used to calculate its in vitro half-life and intrinsic clearance.

-

Enzyme Kinetics: By measuring the rate of metabolite formation at different substrate concentrations, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined for each responsible enzyme.

-

Reaction Phenotyping: Inhibition studies with specific chemical inhibitors or antibodies can be used to confirm the contribution of individual CYP isoforms to zolpidem metabolism in HLMs.

Conclusion and Future Directions

The in vitro metabolism of zolpidem to its carboxylic acid metabolite is a well-characterized process, predominantly driven by CYP3A4, with contributions from CYP2C9 and CYP1A2. The methodologies outlined in this guide, including the use of human liver microsomes and recombinant enzymes coupled with LC-MS/MS analysis, provide a robust framework for investigating the metabolic fate of zolpidem and other xenobiotics.

Future research in this area may focus on:

-

Further elucidating the specific roles of aldehyde and alcohol dehydrogenases in the second step of the metabolic pathway.

-

Investigating the impact of genetic polymorphisms in CYP enzymes on the inter-individual variability in zolpidem metabolism.

-

Developing more sophisticated in vitro models, such as 3D liver microtissues, to better mimic the in vivo environment and improve the accuracy of pharmacokinetic predictions.

By continuing to refine our understanding of the in vitro metabolism of drugs like zolpidem, we can enhance our ability to predict their clinical performance and ensure their safe and effective use.

References

- Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.

- ClinPGx. (n.d.). Zolpidem.

- Patsnap Synapse. (2025, May 29).

- StatPearls. (n.d.). Zolpidem. NCBI Bookshelf.

- Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ProQuest.

- Von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Harmatz, J. S. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89–97.

- Wikipedia. (n.d.). Zolpidem.

- Gu, H., & Chen, X. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Metabolite Profiling. Humana Press.

- Asha, S., & Vidyavathi, M. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit.

- ResearchGate. (n.d.).

- Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100871.

- Chou, C. C. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current Drug Metabolism, 8(7), 717–732.

- Creative Diagnostics. (n.d.). Recombinant Enzymes for In Vitro Metabolic Studies.

- Lee, H., & Paeng, K. J. (2015). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry.

- Scilit. (n.d.). In Vitro techniques for studying drug metabolism.

- Pichard, L., et al. (1995). Oxidative metabolism of zolpidem by human liver cytochrome P450S. Drug Metabolism and Disposition, 23(11), 1253–1262.

- Creative Biogene. (n.d.). Metabolic Enzymes.

- Sree, G. S., & Kumar, T. S. (2012). Derivative Spectrophotometric Methods for the Determination of Zolpidem Tartrate in Tablets. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 99-102.

- Olubodun, J. O., Ochs, H. R., & Greenblatt, D. J. (2003). Analysis of Zolpidem in Human Plasma by High-Performance Liquid Chromatography with Fluorescence Detection: Application to Single-Dose Pharmacokinetic Studies. Journal of Analytical Toxicology, 27(3), 163–166.

- ResearchGate. (n.d.).

- Tsujikawa, K., et al. (2022). Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 40(1), 139–151.

- Laponogov, I., & Veselkov, K. A. (2014). Metabolomic strategies for the identification of new enzyme functions and metabolic pathways. Frontiers in Bioengineering and Biotechnology, 2, 19.

- Taylor & Francis eBooks. (2004).

- ResearchGate. (n.d.). In Vitro Methods to Study Intestinal Drug Metabolism.

- ResearchGate. (n.d.). A Review on Metabolic Pathway Analysis in Biological Production.

- Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Zolpidem.

- ResearchGate. (n.d.). Oxidative metabolism of zolpidem by human liver cytochrome P450S.

- Wlaschin, A. P., & Trinh, C. T. (2010). Metabolic pathway structures for recombinant protein synthesis in Escherichia coli. Journal of Biotechnology, 150(3), 334–346.

- United Chemical Technologies (UCT). (n.d.). Zolpidem Urinary Metabolite Detection Using DAU.

- ResearchGate. (n.d.).

- Heltsley, R., et al. (2013). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of Analytical Toxicology, 37(8), 532–537.

- ARK Diagnostics. (n.d.). Sensitive And Rapid Homogeneous Immunoassay For The Detection Of Zolpidem And Its Major Metabolite In Urine.

- Feng, L., et al. (2019). Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. Drug Testing and Analysis, 11(7), 1030–1036.

Sources

- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. scialert.net [scialert.net]

- 4. unitedchem.com [unitedchem.com]

- 5. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative metabolism of zolpidem by human liver cytochrome P450S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zolpidem - Wikipedia [en.wikipedia.org]

- 8. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]

- 14. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 15. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recombinant Enzymes for In Vitro Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]

- 17. Metabolic Enzymes - Creative Biogene [creative-biogene.com]

- 18. Metabolomic strategies for the identification of new enzyme functions and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. japsonline.com [japsonline.com]

The Pharmacokinetic Profile of Zolpidem Carboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of zolpidem carboxylic acid, the principal metabolite of the widely prescribed hypnotic agent, zolpidem. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of this key metabolite. Furthermore, it details validated analytical methodologies for its quantification in biological matrices, offering field-proven insights to support robust experimental design and data interpretation.

Introduction: The Significance of this compound in Pharmacokinetic Studies

Zolpidem, a non-benzodiazepine hypnotic, undergoes extensive and rapid metabolism in the body, rendering the parent drug often undetectable in biological samples within a short timeframe.[1][2][3] This metabolic characteristic elevates the importance of its major, inactive metabolite, this compound (ZCA), also known as zolpidem phenyl-4-carboxylic acid (ZPCA), as a crucial biomarker for determining zolpidem intake and understanding its disposition.[4][5][6][7] For toxicological screenings, compliance monitoring, and drug-facilitated crime investigations, the detection and quantification of ZCA provide a more reliable and extended window of detection compared to the parent compound.[1][2][8] This guide delves into the critical pharmacokinetic parameters of ZCA, the enzymatic pathways governing its formation, and the analytical techniques essential for its accurate measurement.

Metabolic Pathway of Zolpidem to this compound

The biotransformation of zolpidem is a critical determinant of its pharmacokinetic profile. The conversion to ZCA is the predominant metabolic route.

Enzymatic Conversion

Zolpidem is extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system.[9][10][11] The primary enzyme responsible for the oxidation of the methyl group on the phenyl ring of zolpidem to an alcohol intermediate, which is then rapidly converted to this compound, is CYP3A4 .[9][10][12][13][14] While CYP3A4 is the major contributor, other isoforms, including CYP1A2, CYP2C9, and CYP2D6, also participate in zolpidem metabolism to a lesser extent.[9][11][12][15] The formation of alcohol derivatives is considered the rate-limiting step in this metabolic cascade.[13]

The extensive and rapid nature of this metabolism results in an absolute bioavailability of approximately 70% for orally administered zolpidem.[10][16][17]

Diagram: Metabolic Conversion of Zolpidem to this compound

Caption: Metabolic pathway of zolpidem to its primary metabolite.

Pharmacokinetic Profile of this compound

Understanding the ADME properties of ZCA is fundamental to its application in research and clinical settings.

Absorption and Appearance in Systemic Circulation

Following oral administration of zolpidem, the parent drug is rapidly absorbed from the gastrointestinal tract.[9] ZCA, as a product of metabolism, subsequently appears in the plasma. The peak plasma concentration of zolpidem is typically reached within 0.5 to 3 hours.[10] Studies in oral fluid have shown that maximum concentrations of both zolpidem and ZCA occur at approximately 2 hours post-administration.[18]

Distribution

Zolpidem is highly bound to plasma proteins, at about 92.5%.[9][17] While specific protein binding data for ZCA is less reported, its chemical nature as a carboxylic acid suggests it will also be subject to protein binding. The apparent volume of distribution for zolpidem is large, indicating extensive tissue distribution.[16]

Metabolism and Elimination

ZCA is considered a stable, inactive end-product of zolpidem metabolism.[9][17] It does not appear to undergo further significant metabolism. The primary route of elimination for ZCA is renal excretion.[9] The half-life of ZCA is longer than that of the parent drug. For instance, in oral fluid, the half-life of zolpidem was found to be approximately 2.77 hours, while the half-life of ZCA was significantly longer at 5.11 hours.[18] This longer half-life contributes to its extended detection window.

Pharmacokinetic Parameters in Different Matrices

The quantification of zolpidem and ZCA can be performed in various biological matrices, each offering distinct advantages for pharmacokinetic assessment.

| Biological Matrix | Analyte | Key Pharmacokinetic Parameters | Reference |

| Oral Fluid | Zolpidem | Tmax: ~2 hrs, T½: ~2.77 hrs | [18] |

| ZCA | Tmax: ~2 hrs, T½: ~5.11 hrs | [18] | |

| Urine | ZCA | Detectable for up to 72 hours post-ingestion. Significantly more prevalent than the parent drug. | [1][2][8] |

| Hair | ZCA | Allows for the longest window of detection, suitable for assessing chronic exposure. | [12][19] |

Analytical Methodologies for the Quantification of this compound

The accurate quantification of ZCA is paramount for reliable pharmacokinetic and toxicological analysis. The gold-standard techniques are chromatography-based methods coupled with mass spectrometry.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is crucial to remove interfering substances from the biological matrix and concentrate the analyte of interest. Mixed-mode solid-phase extraction is a commonly employed and effective technique for extracting both zolpidem and ZCA from urine.[5][6][7]

Exemplar Solid-Phase Extraction Protocol for Urine Samples:

-

Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer to adjust the pH.

-

Column Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water and the appropriate buffer.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering compounds. This typically includes an acidic wash followed by an organic solvent wash.

-

Elution: Elute the analytes (zolpidem and ZCA) from the cartridge using a suitable elution solvent, often a mixture of a volatile organic solvent and a base (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Diagram: Solid-Phase Extraction Workflow

Caption: A typical solid-phase extraction workflow for ZCA analysis.

Analytical Instrumentation: LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of zolpidem and ZCA due to its high sensitivity, specificity, and throughput.[5][6][7][18] Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of zolpidem and its metabolites.[1][19] However, due to the polar nature of ZCA, derivatization is often required to improve its volatility and chromatographic properties. This adds an extra step to the sample preparation process.

Factors Influencing the Pharmacokinetics of Zolpidem and ZCA

Several factors can influence the metabolism of zolpidem and consequently the pharmacokinetic profile of ZCA.

-

Genetic Polymorphisms: While CYP3A4, the primary metabolizing enzyme, does not exhibit significant genetic polymorphisms, variations in the minor contributing enzymes could potentially influence zolpidem metabolism.

-

Drug-Drug Interactions: Co-administration of strong inhibitors or inducers of CYP3A4 can alter the pharmacokinetics of zolpidem. Inhibitors may lead to increased zolpidem levels and prolonged effects, while inducers can decrease its efficacy.[14]

-

Age and Sex: Studies have indicated that the clearance of zolpidem may be reduced in elderly individuals.[17][20] Furthermore, some research suggests that women may have higher plasma concentrations of zolpidem compared to men, potentially due to differences in CYP3A4 activity.[21]

Conclusion and Future Directions

This compound is an indispensable analyte for the comprehensive pharmacokinetic and toxicological assessment of zolpidem. Its longer half-life and prevalence in urine make it a superior biomarker for detecting zolpidem use compared to the parent drug alone. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification in various biological matrices.

Future research should continue to explore the subtle influences of genetic polymorphisms in minor metabolizing enzymes on zolpidem disposition. Further characterization of the pharmacokinetic profile of ZCA in special populations, such as individuals with hepatic or renal impairment, will also enhance the clinical utility of its measurement. As analytical technologies advance, the development of even more rapid and sensitive methods will further aid researchers in the field of pharmacology and toxicology.

References

-

Cui, T., et al. (2019). Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. Drug Testing and Analysis, 11(7), 1076-1082. [Link]

-

Patel, D. R., & Patel, A. A. (2023). Zolpidem. In StatPearls. StatPearls Publishing. [Link]

-

Gheldiu, A. M., et al. (2017). KINETICS OF ZOLPIDEM AND ITS METABOLITE AFTER SINGLE DOSE ORAL ADMINISTRATION. Farmacia, 65(2), 180-187. [Link]

-

Society of Forensic Toxicologists. (n.d.). SOFT-DFC Snapshot – Zolpidem. [Link]

-

Lewis, J. H., & Vine, J. H. (2007). A simple and rapid method for the identification of this compound in urine. Journal of analytical toxicology, 31(6), 333–336. [Link]

-

Norman, M. K., et al. (2018). Zolpidem and this compound Results from Medication Monitoring. Journal of analytical toxicology, 42(7), 491–495. [Link]

-

Gheldiu, A. M., et al. (2017). Kinetics of Zolpidem and Its Metabolite after Single Dose Oral Administration. ResearchGate. [Link]

-

Cubała, W. J., & Landowski, J. (2010). Zolpidem pharmacokinetics and pharmacodynamics in metabolic interactions involving CYP3A: sex as a differentiating factor. European journal of clinical pharmacology, 66(8), 845. [Link]

-

Lee, S., et al. (2021). Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry. Biomedical chromatography : BMC, 35(6), e5069. [Link]

-

Pichard, L., et al. (1995). Oxidative metabolism of zolpidem by human liver cytochrome P450S. Drug metabolism and disposition: the biological fate of chemicals, 23(11), 1253–1262. [Link]

-

Al-Ghamdi, S. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. Austin journal of pharmacology and therapeutics, 4(4), 1083. [Link]

-

Lewis, J. H., & Vine, J. H. (2007). Simple and Rapid Method for the Identification of this compound in Urine. Journal of Analytical Toxicology, 31(6), 333-336. [Link]

-

Greenblatt, D. J., et al. (2006). Effect of zolpidem on human Cytochrome P450 activity, and on transport mediated by P-glycoprotein. The Journal of clinical pharmacology, 46(10), 1193–1200. [Link]

-

Norman, M. K., et al. (2018). Zolpidem and this compound Results from Medication Monitoring. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). A simple and rapid method for the identification of this compound in urine. [Link]

-

Salvà, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical pharmacokinetics, 29(3), 142–153. [Link]

-

Schwope, D. M., et al. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518. [Link]

-

Olubodun, J. O., et al. (2003). Pharmacokinetic properties of zolpidem in elderly and young adults: possible modulation by testosterone in men. British journal of clinical pharmacology, 56(3), 297–304. [Link]

-

Nakashima, T., et al. (2022). Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems, and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Biological & pharmaceutical bulletin, 45(2), 221–227. [Link]

-

Lewis, J. H., & Vine, J. H. (2007). Excretion of ZCA following ingestion of 10 mg zolpidem. ResearchGate. [Link]

-

Schwope, D. M., et al. (2014). Determining zolpidem compliance: Urinary metabolite detection and prevalence in chronic pain patients. Johns Hopkins University. [Link]

-

Schwope, D. M., et al. (2014). Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients. Journal of Analytical Toxicology, 38(8), 513-518. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. unitedchem.com [unitedchem.com]

- 5. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ark-tdm.com [ark-tdm.com]

- 12. soft-tox.org [soft-tox.org]

- 13. researchgate.net [researchgate.net]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 17. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic properties of zolpidem in elderly and young adults: possible modulation by testosterone in men - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Zolpidem pharmacokinetics and pharmacodynamics in metabolic interactions involving CYP3A: sex as a differentiating factor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Zolpidem Carboxylic Acid

Executive Summary

Zolpidem Carboxylic Acid (ZCA), primarily zolpidem phenyl-4-carboxylic acid, is the major and inactive metabolite of the widely prescribed sedative-hypnotic drug, zolpidem.[1][2][3] Its detection and quantification in biological matrices, particularly urine, are paramount for clinical and forensic toxicology, serving as a reliable indicator of zolpidem intake.[4][5] The prolonged detection window of ZCA compared to the parent compound makes it a critical analyte for compliance monitoring and in investigations of drug-facilitated crimes.[1][3] Consequently, ensuring the pre-analytical and analytical integrity of ZCA is non-negotiable. This guide provides an in-depth examination of the physicochemical stability of this compound, delineates its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling.

Physicochemical Profile and Inherent Stability

Understanding the molecular structure of ZCA is fundamental to predicting its stability. The molecule consists of a stable imidazopyridine ring system, which is generally resistant to cleavage, substituted with a p-toluidine group and an acetic acid moiety.[6][7] The primary sites susceptible to chemical transformation are the carboxylic acid group and the aromatic systems.

-

Analyte Name: Zolpidem phenyl-4-carboxylic acid (Major Metabolite)

-

Molecular Formula: C₁₉H₁₇N₃O₃ (Note: This differs from other metabolites like Zolpidem 6-Carboxylic Acid)

-

Molecular Weight: 335.36 g/mol

The amide group of the parent drug, zolpidem, is the primary site of metabolic and chemical hydrolysis, leading to the formation of ZCA.[7][8] This indicates that ZCA, as the product of hydrolysis, is inherently stable against further hydrolytic degradation under typical physiological and analytical pH conditions. However, its stability is influenced by exposure to light, oxidative conditions, and extreme pH.

Degradation Pathways and Stress Testing Insights

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. While most literature focuses on the degradation of the parent drug, zolpidem tartrate, the findings are directly relevant to understanding the vulnerabilities of its primary metabolite, ZCA.[6][8] These studies are performed in line with International Conference on Harmonization (ICH) guidelines.[6][8]

Hydrolytic Degradation

Zolpidem tartrate readily undergoes acid- and base-catalyzed hydrolysis of its terminal amide group to yield ZCA.[7][9] The reaction is significantly faster under alkaline conditions.[7] As ZCA is the product of this pathway, it is considered hydrolytically stable.

Photodegradation

The imidazopyridine core of zolpidem is a chromophore that absorbs UV light, making it susceptible to photolytic degradation.[6][8] Studies show that significant degradation of the parent drug occurs upon exposure to light, often leading to oxidative breakdown products.[8] It is therefore critical to protect both solid ZCA and its solutions from light to prevent the formation of unknown impurities that could interfere with analysis or reduce the quantifiable amount of the target analyte.

Oxidative Degradation

Oxidation represents a significant degradation pathway for zolpidem and its derivatives. Forced degradation with agents like hydrogen peroxide results in the formation of several products, including N-oxides and hydroxylated species on the imidazopyridine ring.[8] Key oxidative degradants identified from the parent drug include oxozolpidem and zolpaldehyde.[6][7][8] This susceptibility underscores the need to store ZCA in environments free from strong oxidizing agents and to consider the use of antioxidants in long-term reference solutions if necessary.

Caption: Primary degradation pathways of Zolpidem leading to ZCA and other degradants.

Recommended Storage and Handling Protocols

The integrity of analytical results begins with the proper storage of reference materials and samples. The following conditions are based on manufacturer recommendations and chemical principles derived from stability studies.

Solid (Neat) Compound

For long-term stability, neat ZCA reference material should be stored under controlled conditions to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[10][11] | Reduces rates of all chemical reactions, ensuring long-term integrity. |

| Atmosphere | Dry / Inert | Prevents hydrolysis from atmospheric moisture and oxidation. |

| Container | Tightly sealed, amber glass vial | Protects from moisture, oxygen, and light.[8] |

| Handling | Handle in a controlled environment | Minimize exposure to ambient light, humidity, and temperature. |

Stock and Working Solutions

The stability of ZCA in solution is dependent on the solvent, concentration, and storage conditions.

| Parameter | Recommended Condition | Rationale |

| Solvent | Methanol or Acetonitrile | Common solvents providing good solubility and compatibility with LC-MS systems.[1] |

| Long-Term Storage | -20°C in amber vials | Minimizes solvent evaporation and chemical degradation. |

| Short-Term Storage | 2-8°C for up to one week (validation required) | Suitable for daily use, but stability should be verified by the end-user. |

| Freeze-Thaw Cycles | Minimize | Repeated cycles can introduce moisture and degrade the analyte. Aliquoting is recommended. |

Biological Samples (Urine)

Pre-analytical stability is crucial for accurate toxicological assessment.

| Parameter | Recommended Condition | Rationale |

| Collection | Use clean, sterile containers | Prevents contamination. |

| Short-Term Storage | 2-8°C for up to 72 hours | Slows microbial growth and enzymatic degradation. |

| Long-Term Storage | ≤ -20°C | Preserves the integrity of the analyte for extended periods. |

| Sample pH | Maintain native pH or adjust to ~4.5-5.0 | Extraction efficiency for ZCA is often optimal in a slightly acidic medium.[12][13] |

Methodology for Stability Assessment

A self-validating system is one where the analytical methodology is proven to be fit-for-purpose. For stability studies, this requires a validated, stability-indicating analytical method, typically using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][14][15]

Stability-Indicating LC-MS/MS Method

The objective of a stability-indicating method is to separate the intact analyte from all potential degradation products, ensuring that any decrease in the analyte's peak area is due to degradation and not analytical interference.

| Parameter | Typical Condition | Causality and Field Insight |

| LC Column | Phenyl-Hexyl or C18, <3 µm particle size[1][6] | Phenyl-Hexyl columns provide alternative selectivity for aromatic compounds like ZCA. C18 is a robust, general-purpose choice. |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[1] | Provides ions for efficient electrospray ionization and buffers the system. |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[1][16] | Organic solvent for elution. Formic acid aids in protonation for positive ion mode MS. |

| Gradient Elution | Linear gradient from low to high %B | Ensures separation of early-eluting polar degradants from the main ZCA peak and later-eluting non-polar impurities. |

| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | The nitrogen atoms in the imidazopyridine ring are readily protonated. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for ZCA and its internal standard.[1] |

Experimental Workflow: Forced Degradation Study

This protocol outlines the steps a researcher would take to stress ZCA and confirm the validity of their analytical method.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like methanol/water.

-

Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions as outlined in the diagram above. Include an unstressed control sample stored at optimal conditions (e.g., -20°C, protected from light).

-

Sample Treatment: After the designated exposure time, cool thermal samples to room temperature. Neutralize the acid- and base-stressed samples to approximately pH 7 to prevent further degradation and protect the analytical column.

-

Analysis: Dilute all stressed samples and the control sample to a suitable concentration for analysis. Analyze by the validated stability-indicating LC-MS/MS method.

-

Data Evaluation:

-

Specificity: Confirm that the ZCA peak is chromatographically resolved from all degradation product peaks.

-

Mass Balance: Calculate the mass balance by summing the amount of ZCA remaining and the amount of all detected degradation products. A result close to 100% indicates that all major degradants are being detected.

-

Peak Purity: Use photodiode array (PDA) or high-resolution mass spectrometry data to assess the purity of the ZCA peak in stressed samples, confirming no co-elution is occurring.

-

Conclusion

The chemical stability of this compound is a critical parameter for its use as a reliable biomarker of zolpidem consumption. While inherently stable to hydrolysis, it is susceptible to degradation by light and oxidation. Adherence to stringent storage and handling protocols is therefore essential for maintaining the integrity of analytical reference standards and biological specimens. For researchers and drug development professionals, the implementation of validated, stability-indicating analytical methods is the cornerstone of generating trustworthy and reproducible data. The long-term storage of neat ZCA at -20°C in sealed, light-resistant containers represents the gold standard for preserving its purity and ensuring its fitness for purpose in demanding analytical applications.

References

-

Goldhardt, R., et al. (2018). Zolpidem and this compound Results from Medication Monitoring. Journal of Analytical Toxicology, 42(7), 491–495. [Link]

-

Malešević, M., et al. (2016). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society, 81(1), 85-96. [Link]

-

ResearchGate. (n.d.). A proposed degradation pathway of zolpidem tartrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern for zolpidem and key degradation products. Retrieved from [Link]

-

Pushpalatha, P., & Baggi, T. R. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Records of Natural Products, 6(4), 362-369. [Link]

-

GLP Pharma Standards. (n.d.). Zolpidem. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Retrieved from [Link]

-

Nishida, M., et al. (2022). Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems, and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(8), 929-938. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ZOLPIDEM EP IMPURITY F. Retrieved from [Link]

-

British Pharmacopoeia. (n.d.). zolpidem tartrate - Reference Standards catalogue. Retrieved from [Link]

-

Lewis, J. H., & Vine, J. (2007). A simple and rapid method for the identification of this compound in urine. Journal of Analytical Toxicology, 31(4), 195-199. [Link]

-

Semantic Scholar. (n.d.). A simple and rapid method for the identification of this compound in urine. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2024). Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry. National Institutes of Health. [Link]

-

Baggi, T. R. (2012). Forced Oxidative Degradation Study of Zolpidem Tartrate by HPLC. Journal of Pharmaceutical and Allied Sciences, 9(2), 1519-1527. [Link]

-

USP-NF. (n.d.). Zolpidem Tartrate Tablets. Retrieved from [Link]

-

Society of Forensic Toxicologists. (n.d.). SOFT-DFC Snapshot – Zolpidem. Retrieved from [Link]

-

Schwope, D. M., et al. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of Analytical Toxicology, 38(8), 513-518. [Link]

-

Xiang, P., et al. (2018). Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose. PubMed. [Link]

-

Shen, M., et al. (2016). LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. ResearchGate. [Link]

-

Lewis, J. H., & Vine, J. H. (2007). Simple and Rapid Method for the Identification of this compound in Urine. Journal of Analytical Toxicology, 31(4), 195–199. [Link]

-

Goldhardt, R., et al. (2018). Zolpidem and this compound Results from Medication Monitoring. PubMed. [Link]

-

Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. ark-tdm.com [ark-tdm.com]

- 3. soft-tox.org [soft-tox.org]

- 4. researchgate.net [researchgate.net]

- 5. Zolpidem and this compound Results from Medication Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. Zolpidem 6-Carboxylic Acid | LGC Standards [lgcstandards.com]

- 11. Zolpidem 6-Carboxylic Acid | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Zolpidem Carboxylic Acid CAS number and molecular weight

An In-Depth Technical Guide to Zolpidem Carboxylic Acid

This guide provides a comprehensive technical overview of this compound (ZCA), the primary metabolite of the widely prescribed hypnotic agent, Zolpidem. Intended for researchers, clinical chemists, and drug development professionals, this document details the essential physicochemical properties, metabolic pathways, and validated analytical methodologies pertinent to ZCA.

Introduction: The Significance of a Metabolite

Zolpidem (marketed as Ambien®) is a non-benzodiazepine sedative-hypnotic agent highly effective for the short-term treatment of insomnia.[1] Its therapeutic action is characterized by a rapid onset and a short biological half-life of approximately 1.4 to 4.5 hours.[1] Due to this rapid metabolism and excretion, detection of the parent drug in biological samples, particularly urine, is challenging and offers a very narrow window of detection.[1][2]

This metabolic instability makes its major metabolite, this compound (ZCA), a critical analyte for clinical and forensic toxicology.[3] Zolpidem is extensively metabolized in vivo, primarily through oxidation of the methyl groups on the phenyl and imidazopyridine rings.[1] The oxidation of the phenyl methyl group results in the formation of ZCA, which is then largely excreted in urine.[4] Monitoring for ZCA provides a significantly extended detection window (up to 72 hours post-ingestion) and a more reliable indication of Zolpidem use or exposure compared to the parent compound alone.[3][5]

Physicochemical Properties and Identifiers

Accurate identification of ZCA requires precise knowledge of its chemical and physical properties. Certified reference materials are commercially available from suppliers like Cerilliant and LGC Standards, ensuring the accuracy of analytical calibrations and validations.[1][6][7]

| Property | Value | Source |

| IUPAC Name | 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | [8] |

| CAS Number | 109461-65-6 | [7][8] |

| Molecular Formula | C₁₉H₁₉N₃O₃ | [8] |

| Molecular Weight | 337.4 g/mol | [8] |

| Monoisotopic Mass | 337.14264148 Da | [8] |

| Synonyms | ZCA, Zolpidem phenyl-4-carboxylic acid, SL 84.0589 | [8] |

Metabolic Pathway of Zolpidem to ZCA